![molecular formula C13H13ClO2Si B14268906 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride CAS No. 141238-53-1](/img/structure/B14268906.png)
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a trimethylsilyl-substituted prop-2-ynoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride typically involves the reaction of 3-(Trimethylsilyl)prop-2-ynoyl chloride with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The triple bond in the prop-2-ynoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium, rhodium complexes for specific addition reactions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Material Science: Used in the preparation of functionalized materials with specific properties.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride involves the reactivity of its functional groups. The benzoyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. The trimethylsilyl group can act as a protecting group, stabilizing the molecule and preventing unwanted side reactions . The prop-2-ynoyl moiety can participate in addition reactions, making the compound versatile in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-ynoyl chloride: Similar structure but lacks the benzoyl chloride group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the prop-2-ynoyl and benzoyl chloride groups.
Benzoyl chloride: Contains the benzoyl chloride group but lacks the trimethylsilyl and prop-2-ynoyl groups.
Uniqueness
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
CAS No. |
141238-53-1 |
|---|---|
Molecular Formula |
C13H13ClO2Si |
Molecular Weight |
264.78 g/mol |
IUPAC Name |
4-(3-trimethylsilylprop-2-ynoyl)benzoyl chloride |
InChI |
InChI=1S/C13H13ClO2Si/c1-17(2,3)9-8-12(15)10-4-6-11(7-5-10)13(14)16/h4-7H,1-3H3 |
InChI Key |
FSBTYQRCPJLHCK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
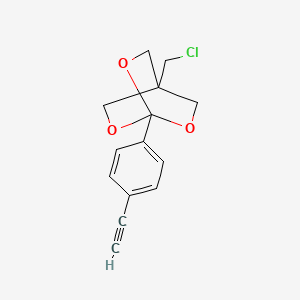
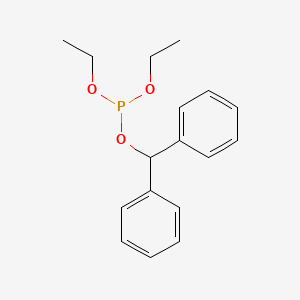
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
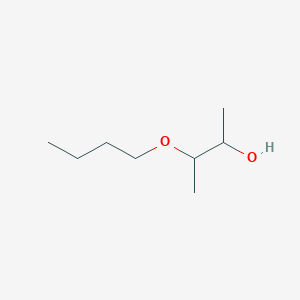
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

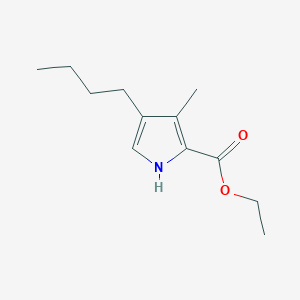

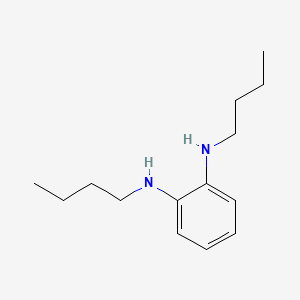
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
